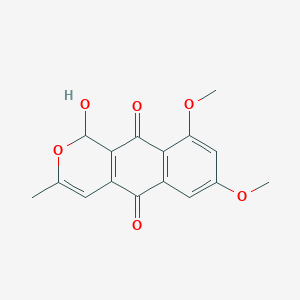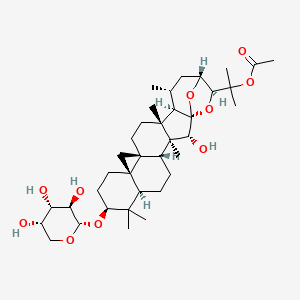
Jerantinine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jerantinine B is an indole alkaloid that is tabersonine substituted by a hydroxy group at potition 10, a methoxy group at position 11 and an epoxy group across positions 14 and 15. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a member of phenols, an epoxide, a methyl ester and an organic heterohexacyclic compound. It derives from a tabersonine.
Applications De Recherche Scientifique
Anticancer Properties
Jerantinine B (JB) has been found to exhibit significant anticancer properties. It is particularly effective in inhibiting growth and colony formation in various human cancer cell lines. JB induces apoptosis in a time- and dose-dependent manner, primarily through the arrest of cells in the G2/M cell cycle phase and inhibition of tubulin polymerization. This alkaloid also notably affects Polo-like kinase 1 (PLK1), a key player in cell cycle progression. Furthermore, JB increases reactive oxygen species (ROS) levels and activates caspase 3/7, contributing to its pro-apoptotic effects. It also down-regulates anti-apoptotic proteins like Bcl-2 and Mcl-1. Preclinical in silico assessments suggest good bioavailability and rapid absorption of JB, supporting its potential as a chemotherapeutic agent (Qazzaz et al., 2016).
Combination Therapies
Studies have also explored the synergistic effects of JB in combination with other compounds. One such study investigated the combined effects of δ-tocotrienol and JB on human brain and colon cancer cells. This combination was found to induce a dose-dependent growth inhibition, with less toxicity towards normal cells. The synergy achieved through this combination led to significant reductions in the required doses of both compounds, thereby minimizing toxicity and improving potency (Abubakar et al., 2016).
Molecular Mechanisms and Drug Delivery
Further research has delved into the molecular interactions and drug delivery mechanisms of Jerantinine alkaloids. Studies involving molecular modeling and crystallography have revealed that jerantinines operate via microtubule disruption by binding at the colchicine site, an important target for anticancer drugs. This understanding has laid the groundwork for developing jerantinine alkaloids for future therapeutic use, particularly in cancer treatment (Smedley et al., 2018).
Spliceosome Targeting
Jerantinine A, closely related to JB, has shown potential in targeting the spliceosome, a complex involved in precursor mRNA splicing. This targeting by Jerantinine A leads to tumor-specific cell death, particularly in breast cancer cells, by inducing significant increases in unspliced pre-mRNAs and stabilizing splicing factor 3b subunit 1 (SF3B1) protein, a key component of the spliceosome (Chung et al., 2017).
Propriétés
Nom du produit |
Jerantinine B |
|---|---|
Formule moléculaire |
C22H26N2O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (1R,12S,13R,15S,20R)-12-ethyl-4-hydroxy-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-4-21-9-11(19(26)28-3)17-22(5-6-24(20(21)22)10-16-18(21)29-16)12-7-14(25)15(27-2)8-13(12)23-17/h7-8,16,18,20,23,25H,4-6,9-10H2,1-3H3/t16-,18-,20-,21+,22-/m0/s1 |
Clé InChI |
BECBFSXLBJGONE-DIMUUIPOSA-N |
SMILES isomérique |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
SMILES canonique |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |
Synonymes |
jerantinine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



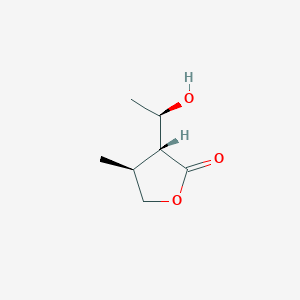
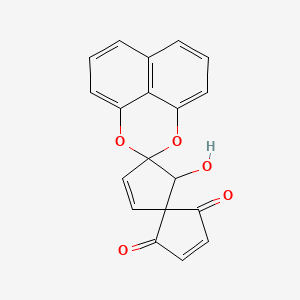
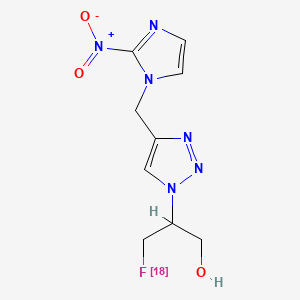
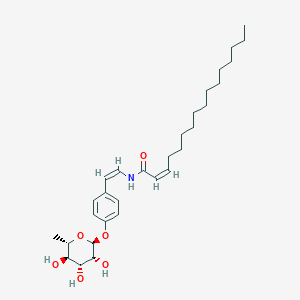

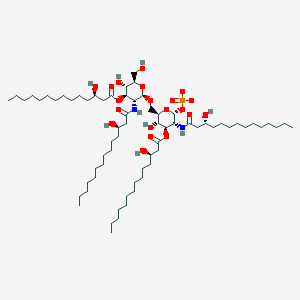
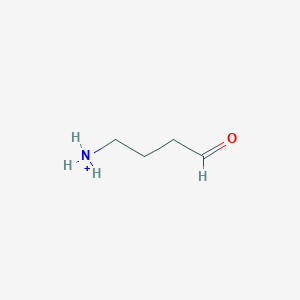
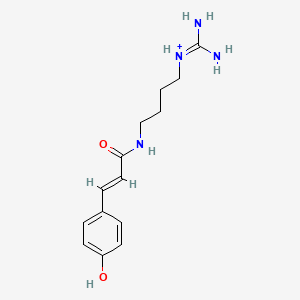
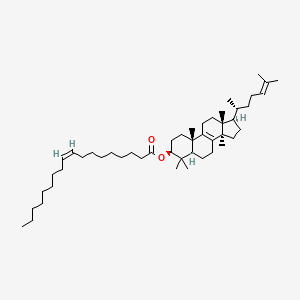
![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
